1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea is a synthetic organic compound characterized by the presence of a dibrominated furanone ring and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea typically involves the reaction of 3,4-dibromo-5-hydroxyfuran-2(5H)-one with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Stage 1: Preparation of sodium ethoxide solution by carefully adding sodium to ethanol at 55°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furanone ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the furanone ring.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The dibromo groups and the furanone ring play a crucial role in its activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A precursor in the synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea.
Phenylurea Derivatives: Compounds with similar urea moieties but different substituents on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both the dibrominated furanone ring and the phenylurea moiety.
Eigenschaften
CAS-Nummer |
126801-20-5 |
---|---|
Molekularformel |
C11H8Br2N2O3 |
Molekulargewicht |
376.00 g/mol |
IUPAC-Name |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H8Br2N2O3/c12-7-8(13)10(16)18-9(7)15-11(17)14-6-4-2-1-3-5-6/h1-5,9H,(H2,14,15,17) |
InChI-Schlüssel |
ALYFSEUVPAQSFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.